molecular formula C12H17ClN4O4 B13145743 (E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride

(E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride

Cat. No.: B13145743
M. Wt: 316.74 g/mol
InChI Key: UNOKAARUONKGPQ-SQQVDAMQSA-N
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Description

(E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes an amino group, a methoxy group, and a nitrobenzamide moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-nitro-3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (E)-4-aminobut-2-en-1-amine under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce various substituted benzamides.

Scientific Research Applications

(E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobut-2-en-1-amine: A simpler analog with similar structural features.

    3-Methoxy-5-nitrobenzamide: Shares the nitrobenzamide moiety but lacks the amino group.

    4-Nitro-3-methoxybenzoic acid: A precursor in the synthesis of the target compound.

Uniqueness

(E)-4-((4-Aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H17ClN4O4

Molecular Weight

316.74 g/mol

IUPAC Name

4-[[(E)-4-aminobut-2-enyl]amino]-3-methoxy-5-nitrobenzamide;hydrochloride

InChI

InChI=1S/C12H16N4O4.ClH/c1-20-10-7-8(12(14)17)6-9(16(18)19)11(10)15-5-3-2-4-13;/h2-3,6-7,15H,4-5,13H2,1H3,(H2,14,17);1H/b3-2+;

InChI Key

UNOKAARUONKGPQ-SQQVDAMQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1NC/C=C/CN)[N+](=O)[O-])C(=O)N.Cl

Canonical SMILES

COC1=CC(=CC(=C1NCC=CCN)[N+](=O)[O-])C(=O)N.Cl

Origin of Product

United States

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